molecular formula C11H14ClFO2S B13631538 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride

Cat. No.: B13631538
M. Wt: 264.74 g/mol
InChI Key: SSHKENAAJPWQIY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H14ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a 4-fluorophenyl group.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride typically involves the reaction of 1-(4-fluorophenyl)pentane-1-ol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H4F(CH2)4OH+SOCl2C6H4F(CH2)4SO2Cl+HCl+SO2\text{C}_6\text{H}_4\text{F}-\text{(CH}_2\text{)}_4\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4\text{F}-\text{(CH}_2\text{)}_4\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 C6​H4​F−(CH2​)4​OH+SOCl2​→C6​H4​F−(CH2​)4​SO2​Cl+HCl+SO2​

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the compound reacts with amines to form stable sulfonamide bonds .

Comparison with Similar Compounds

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Properties

Molecular Formula

C11H14ClFO2S

Molecular Weight

264.74 g/mol

IUPAC Name

1-(4-fluorophenyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C11H14ClFO2S/c1-2-3-4-11(16(12,14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3

InChI Key

SSHKENAAJPWQIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl

Origin of Product

United States

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